

An In-depth Technical Guide to **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate**

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Compound of Interest

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate**, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, a validated synthesis protocol, and its significant applications in medicinal chemistry.

Core Compound Properties

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, also known as 1-Boc-4-(bromomethyl)piperidine, is a versatile bifunctional molecule widely utilized in the synthesis of complex organic structures. Its utility stems from the presence of a reactive bromomethyl group and a Boc-protected piperidine nitrogen, which allows for selective chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate**.

Property	Value
Molecular Weight	278.19 g/mol [1][2]
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂ [1][2]
CAS Number	158407-04-6[1][2]
Boiling Point	318.337 °C at 760 mmHg[3]
Density	1.271 g/cm ³ [3]
Flash Point	146.325 °C[3]
Appearance	White to off-white solid[4]
Assay	≥ 95% - 97%[4]

Synthesis and Experimental Protocol

The synthesis of **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate** is a well-established procedure in organic chemistry. A common and effective method involves the bromination of the corresponding alcohol precursor.

Experimental Protocol: Synthesis from 4-N-Boc-piperidine-methanol

This protocol details the synthesis of **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate** from 4-N-Boc-piperidine-methanol.[3]

Materials:

- 4-N-Boc-piperidine-methanol
- Diethyl ether
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Celite

- Hexane
- Ethyl acetate (EtOAc)

Procedure:

- Dissolve 4-N-Boc-piperidine-methanol (1 equivalent) in diethyl ether.
- To the solution, add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents) at room temperature.
- Allow the reaction mixture to stir for 18 hours at room temperature.
- Filter the reaction mixture through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash chromatography using a hexane/EtOAc gradient (starting from 100% hexane and gradually increasing the proportion of ethyl acetate to a 4:1 ratio) to yield the final product.

Expected Yield: Approximately 55%.

Applications in Drug Development

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.^[4] Its piperidine core is a common scaffold in many biologically active molecules, and the bromomethyl group provides a reactive handle for further chemical modifications.

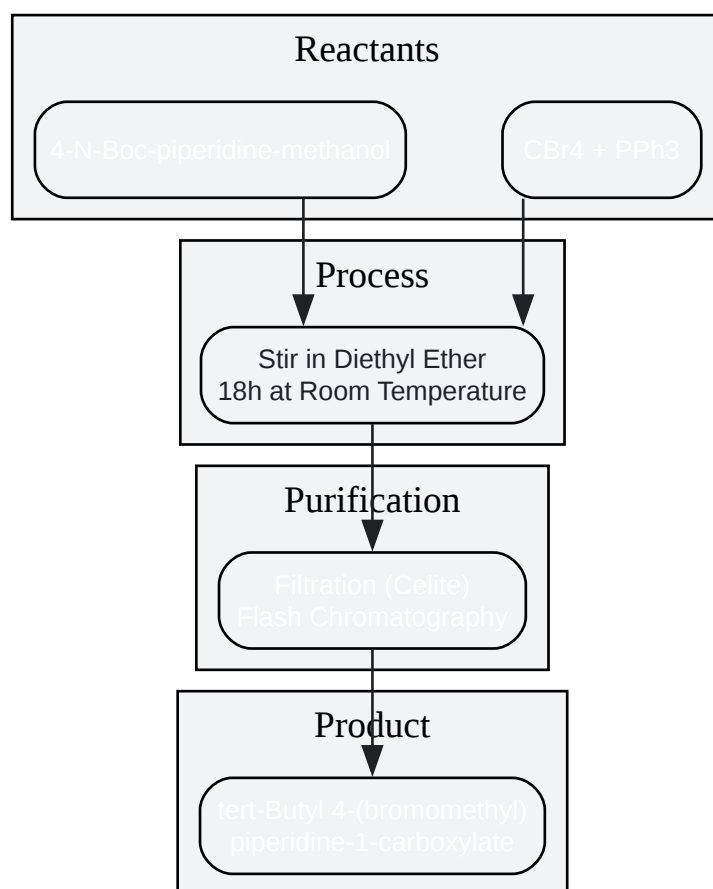
This compound is particularly valuable in the development of:

- Piperidine-based drugs: These are effective in treating various neurological disorders.^[4]
- CDK9 inhibitors and Ibrutinib: It serves as an important intermediate in the synthesis of these anti-cancer agents.

The Boc protecting group allows for controlled, stepwise synthesis, enabling the construction of complex molecular architectures with high precision.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate**.



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Caption: Synthesis workflow for **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate**.

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